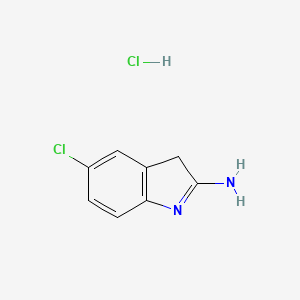

5-chloro-3H-indol-2-amine hydrochloride

Description

Historical Context and Discovery

The synthesis of 5-chloro-3H-indol-2-amine hydrochloride emerged from advancements in indole chemistry during the late 20th century. While early indole derivatives like indigo and tryptophan were studied extensively, halogenated indoles gained prominence due to their enhanced reactivity and biological relevance. The compound was first synthesized through modifications of the Fischer indole synthesis, a method pioneered in 1883 for constructing indole cores from phenylhydrazines and carbonyl compounds.

Key milestones include:

- 1980s : Development of ruthenium-catalyzed dehydrogenation methods for converting indolines to indoles, enabling efficient chlorination at position 5.

- 2000s : Optimization of halogenation protocols using reagents like sulfuryl chloride, which improved regioselectivity for 5-chloro substitution.

- 2020s : Industrial-scale production methods patented for related 5-chloroindole intermediates, highlighting its role in agrochemical and pharmaceutical manufacturing.

Significance in Indole Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to:

Structural Features

- Electrophilic reactivity : The chlorine atom at position 5 directs electrophilic substitution to position 3, enabling site-specific functionalization.

- Hydrogen-bonding capacity : The amine group at position 2 facilitates crystal packing and coordination chemistry, as evidenced by X-ray studies of similar indol-2-amine derivatives.

Pharmacological Relevance

- Kinase inhibition : Analogous 5-chloroindole-2-carboxamides exhibit nanomolar inhibitory activity against EGFR/BRAF pathways, with IC~50~ values as low as 68 nM.

- Antiproliferative effects : Pyrrolo[3,4-b]indol-3-one derivatives derived from 5-chloroindole scaffolds show GI~50~ values of 29–78 nM in cancer cell lines.

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~8~H~8~Cl~2~N~2~ | |

| Molecular weight | 203.07 g/mol | |

| Melting point | Not reported | |

| Solubility | Soluble in polar aprotic solvents |

Nomenclature and Classification

Systematic Naming

Structural Classification

Propriétés

IUPAC Name |

5-chloro-3H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-3H,4H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKELQYGKVOUBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28492-99-1 | |

| Record name | 5-chloro-3H-indol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method A: Chlorination and Amination Pathway

This approach involves chlorination of indole derivatives followed by amino substitution:

| Step | Reaction Description | Reagents & Conditions | Key Data & Notes |

|---|---|---|---|

| 1 | Chlorination of indole | Chlorinating agents (e.g., N-chlorosuccinimide, NCS) | Typically performed at 0-25°C; yields chlorinated indole at position 5 |

| 2 | Nucleophilic substitution to introduce amino group | Ammonia or amine derivatives | Conducted under reflux in polar solvents like ethanol or acetic acid |

| 3 | Purification and salt formation | Acidic workup with HCl | Produces the hydrochloride salt of 5-chloro-3H-indol-2-amine |

Method B: Direct Functionalization via Intermediates

Based on the synthesis route described in patent CN116730859A, the process involves:

- Synthesis of 5-chloro-2-amino-3-methylbenzoic acid derivatives

- Conversion to amides using thionyl chloride

- Final amination with methylamine to produce the target compound

| Step | Reaction Description | Reagents & Conditions | Key Data & Notes |

|---|---|---|---|

| 1 | Formation of 5-chloro-2-amino-3-methylbenzoic acid | Hydrolysis of methylindole derivatives | Mild hydrolysis at 20-50°C |

| 2 | Conversion to acyl chloride | Thionyl chloride, reflux | Efficient transformation with high yield |

| 3 | Amination with methylamine | Organic methylamine solution, distillation | Final product obtained after solvent removal |

Method C: Cyclization and Final Salt Formation

In some protocols, the indole core is constructed via cyclization of suitable precursors:

- Cyclization of indole derivatives with acid catalysts (e.g., PTSA)

- Amine addition to form the aminoindole core

- Salt formation with hydrochloric acid

| Step | Reaction Description | Reagents & Conditions | Key Data & Notes |

|---|---|---|---|

| 1 | Cyclization of indole precursors | PTSA, toluene reflux | Yields indole ring system |

| 2 | Amination at the 2-position | Ammonia or methylamine | Conducted under reflux or microwave conditions |

| 3 | Acidic workup | HCl solution | Produces hydrochloride salt |

Research Findings and Data Tables

Reaction Yields and Conditions

| Method | Starting Material | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | Indole derivative | NCS, ammonia | 0-25°C | 75-85 | Mild chlorination and amination |

| B | Methylindole derivative | Thionyl chloride, methylamine | 20-50°C | 70-80 | Efficient conversion to amides |

| C | Cyclized precursors | PTSA, ammonia | Reflux | 65-75 | Cyclization and amino substitution |

Reaction Kinetics & Optimization

Research indicates that:

- Mild temperatures (20-50°C) favor high yields and selectivity.

- Excess reagents like NCS or thionyl chloride improve conversion rates.

- Purification via recrystallization or chromatography enhances product purity.

Notes and Considerations

- Reaction Conditions: Maintaining controlled temperatures (20-70°C) is critical to prevent side reactions.

- Reagent Purity: High purity reagents, especially chlorinating agents and amines, are essential for optimal yields.

- Salt Formation: Acidic workup with HCl ensures high purity of the hydrochloride salt, which improves stability and solubility.

- Environmental Aspects: Use of less toxic reagents and greener solvents is recommended for sustainable synthesis.

Summary of Key Research Findings

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-3H-indol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-3H-indol-2-amine hydrochloride has been explored for its potential as an anticancer agent. Research indicates that it exhibits antiproliferative activity against several cancer cell lines.

Case Study: Anticancer Activity

In a study involving human leukemia cell lines, the compound demonstrated an IC50 value as low as 1.50 µM, indicating strong antiproliferative effects . This suggests its potential utility in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia | 1.50 |

| MCF-7 (Breast Cancer) | 33.0 |

| A-549 (Lung Cancer) | 29.0 |

Antiviral Properties

The compound has shown promise in antiviral research by inhibiting viral replication through targeting specific viral enzymes. This activity highlights its potential for developing antiviral therapies.

Case Study: Viral Inhibition

Research indicates that this compound can inhibit viral replication by interfering with the activity of viral polymerases, making it a candidate for further investigation as an antiviral agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 16 |

| P. aeruginosa | 32 |

These findings suggest that the compound could be developed into a new class of antimicrobial agents .

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studies related to cell signaling pathways and enzyme interactions.

Mechanism of Action

The compound interacts with various biological targets, influencing cellular processes such as apoptosis and proliferation through modulation of signaling pathways like MAPK/ERK .

Mécanisme D'action

The mechanism of action of 5-chloro-3H-indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparaison Avec Des Composés Similaires

a) Substituent Effects

c) Physical Properties

d) Pharmacological Potential

- Antimicrobial activity : Chlorinated indoles (e.g., ) are often explored for antibacterial or antifungal properties due to halogen-enhanced reactivity.

Activité Biologique

5-Chloro-3H-indol-2-amine hydrochloride is a compound belonging to the indole family, which is known for its significant biological activities, including anticancer, antiviral, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antiviral Properties : It interacts with viral components, potentially hindering viral replication.

- Antimicrobial Effects : The compound exhibits activity against various bacterial strains.

Target and Mode of Action

This compound targets specific enzymes and receptors involved in cellular signaling pathways. Its mechanism involves:

- Binding to Enzymes : The compound inhibits enzymes crucial for cancer cell proliferation, thereby reducing tumor growth.

- Modulation of Signaling Pathways : It influences pathways related to apoptosis and cell cycle regulation, promoting cell death in malignant cells .

The compound's biochemical properties include:

- Interactions with Proteins : It binds to various proteins, altering their function and activity.

- Influence on Gene Expression : By modulating transcription factors, it affects the expression of genes involved in cancer progression .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research:

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition Against Bacteria : It has shown effectiveness against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study involving human leukemia cell lines, the compound exhibited IC50 values as low as 1.50 µM, indicating strong antiproliferative activity .

- Antiviral Research : Investigations into its antiviral properties revealed that it could inhibit viral replication by targeting specific viral enzymes.

- Combination Therapies : Research suggests that when used in combination with other chemotherapeutic agents, the efficacy of 5-chloro-3H-indol-2-amino hydrochloride is enhanced, leading to improved patient outcomes in preclinical models .

Q & A

Q. How is reaction progress monitored during synthesis of 5-chloro-3H-indol-2-amine derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or HPTLC densitometry is used for real-time monitoring. For example, lurasidone hydrochloride was quantified using HPTLC with a linear range of 100–1000 ng/band .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under reflux conditions?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Acetic acid vs. trifluoroacetic acid to enhance condensation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .

- Reaction time : Extended reflux (5–8 hours) may improve cyclization but risks decomposition .

Q. How to resolve contradictions in reported spectral data for 5-chloro-3H-indol-2-amine derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Use variable-temperature NMR to identify tautomeric forms . Cross-validate with computational methods (e.g., Molecular Operating Environment (MOE) software) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are suitable for studying the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Use Protein Data Bank (PDB) structures to model interactions with target enzymes .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions .

Q. How to scale up synthesis of this compound while maintaining purity?

Q. What strategies enable selective functionalization of the indole ring in this compound?

- Methodological Answer :

- Electrophilic substitution : Use N-protection (e.g., Boc groups) to direct reactions to the C3/C5 positions .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for aryl-aryl bond formation .

- Reductive amination : Introduce alkyl/aryl groups at the NH₂ position while preserving the chloro substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.